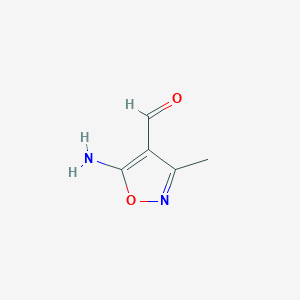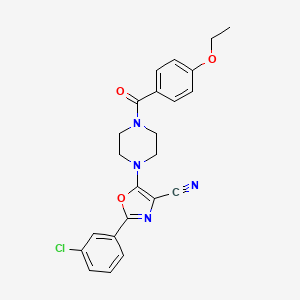
2-(3-Chlorophenyl)-5-(4-(4-ethoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C23H21ClN4O3 . It contains several functional groups, including a chlorophenyl group, an ethoxybenzoyl group, a piperazine ring, an oxazole ring, and a nitrile group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C23H21ClN4O3), which gives information about its composition . Other properties, such as its melting point, boiling point, solubility, and stability, are not specified in the available resources .科学的研究の応用
Metabolism and Disposition
2-(3-Chlorophenyl)-5-(4-(4-ethoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile, as part of the arylpiperazine derivatives family, undergoes extensive metabolism, primarily involving CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites are known for their effects on serotonin receptors and other neurotransmitter systems. They distribute extensively in tissues and have varied concentrations in the brain and blood at steady state. The individual variability in metabolism is influenced by the expression and activity of enzymes like CYP3A4 and CYP2D6 (Caccia, 2007).
DNA Binding and Drug Design
Compounds like Hoechst 33258, which share structural similarities with 2-(3-Chlorophenyl)-5-(4-(4-ethoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile, are known to bind strongly to the minor groove of double-stranded B-DNA, specifically at AT-rich sequences. This binding property is leveraged in fluorescent DNA stains, chromosome analysis, and nuclear staining in plant cell biology. Moreover, this class of compounds offers a base for rational drug design due to their potential uses as radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).
Neurotransmitter Receptor Affinity
Compounds structurally related to 2-(3-Chlorophenyl)-5-(4-(4-ethoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile have shown high affinity for dopamine D2 receptors (D2Rs). The pharmacophore for high D2R affinity includes aromatic moieties, cyclic amines, central linkers, and aromatic/heteroaromatic lipophilic fragments. Understanding the structure-activity relationship of such compounds can guide the development of therapeutic agents for neuropsychiatric disorders like schizophrenia, Parkinson's disease, depression, and anxiety (Jůza et al., 2022).
Therapeutic Potential in Psychotic and Mood Disorders
Lurasidone, a compound with a similar structure, has been noted for its efficacy and safety in treating psychotic and mood disorders. It is especially recognized for its unusual efficacy in acute bipolar depression and shows promise due to its low risk of inducing metabolic side effects, although its risk of akathisia might be notable. Understanding the pharmacological profile and long-term effects of such compounds is vital for developing effective treatments for these disorders (Pompili et al., 2018).
作用機序
The mechanism of action of this compound is not specified in the available resources. Its effects would depend on the specific context in which it’s used, such as the type of biological or chemical system and the conditions of the experiment.
Safety and Hazards
特性
IUPAC Name |
2-(3-chlorophenyl)-5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3/c1-2-30-19-8-6-16(7-9-19)22(29)27-10-12-28(13-11-27)23-20(15-25)26-21(31-23)17-4-3-5-18(24)14-17/h3-9,14H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPAFTCXOZCSEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC(=CC=C4)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-5-(4-(4-ethoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-[4-[4-(Dimethylsulfamoylamino)phenyl]-5-oxotetrazol-1-yl]acetyl]morpholine](/img/structure/B2629361.png)
![N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine](/img/structure/B2629362.png)
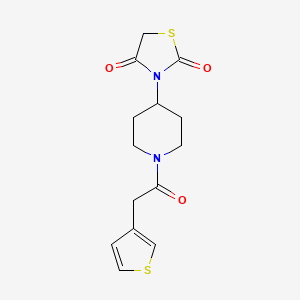
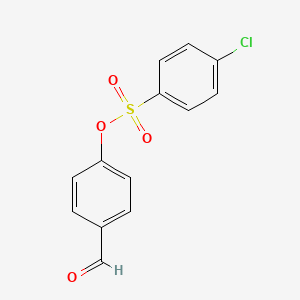


![N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2629375.png)
![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2629376.png)
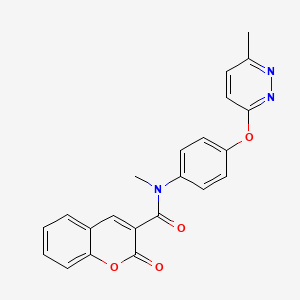
![2-[4-(4-Benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine](/img/structure/B2629378.png)
![1-Nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B2629379.png)
![2-[1-(3-Fluoro-5-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2629381.png)
![1'-((4-Bromophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2629383.png)
